N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
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Description
“N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common structural component in many pharmaceutical drugs . The compound also contains a trifluoromethoxy group, which can enhance the biological activity of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Novel PR Antagonists Development
A study outlined the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a novel class of nonsteroidal progesterone receptor (PR) antagonists, highlighting their potential for treating diseases like uterine leiomyoma, endometriosis, and breast cancer. The research identified the benzenesulfonanilide skeleton as a novel scaffold for PR antagonists, presenting a structurally distinct approach from other nonsteroidal PR antagonists (Yamada et al., 2016).
Hydrolysis and Degradation Studies
Another research focus has been on the hydrolysis of sulfonylurea herbicides, which provides insights into the environmental fate and degradation pathways of these chemicals. For instance, the hydrolysis of triasulfuron was examined, revealing how it degrades in different pH conditions, thus contributing to understanding its persistence and breakdown in the environment (Braschi et al., 1997).
Sulfonamide Synthesis and Evaluation
Research on the synthesis and biological evaluation of novel benzenesulfonamide derivatives has been conducted, highlighting their potential in drug development and understanding of molecular interactions. For example, the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives were performed, indicating their potential as antitumor agents (Fahim & Shalaby, 2019).
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO4S/c17-12-5-3-4-11(10-12)13(22)8-9-21-26(23,24)15-7-2-1-6-14(15)25-16(18,19)20/h1-7,10,13,21-22H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOTKXMHINEGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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